molecular formula C19H25N3O3 B2600868 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415491-55-1

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2600868
CAS No.: 2415491-55-1
M. Wt: 343.427
InChI Key: WLFCNQOVMVXXLG-UHFFFAOYSA-N
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Description

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a common structural motif in bioactive molecules, which is ether-linked to a 5-methylpyrimidine ring and benzylic-substituted with a 2,4-dimethoxyphenyl group. The specific combination of these subunits suggests potential for interaction with various biological targets. Piperidine derivatives are extensively studied for their diverse biological activities and are frequently found in compounds acting on the central nervous system . Similarly, pyrimidine is a fundamental heterocycle in nucleobases and many pharmaceuticals, making its derivatives key scaffolds in drug discovery . Researchers can leverage this compound as a versatile building block or intermediate in organic synthesis, or as a candidate for high-throughput screening in the development of new therapeutic agents. Its structure indicates potential for targeting G-protein-coupled receptors (GPCRs) or kinase enzymes, but its specific mechanism of action and research applications require further empirical investigation. This product is intended for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions.

Properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-11-20-19(21-12-14)25-16-6-8-22(9-7-16)13-15-4-5-17(23-2)10-18(15)24-3/h4-5,10-12,16H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFCNQOVMVXXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The key steps include:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with 2,4-dimethoxybenzyl chloride.

    Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques like continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The primary application of this compound lies in pharmacological research. It has been studied for its potential effects on various biological pathways:

  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Antipsychotic Properties : The piperidine structure is often associated with antipsychotic agents. Research indicates that derivatives can influence dopaminergic pathways, potentially offering therapeutic benefits in managing conditions like schizophrenia .
  • Analgesic Effects : Some studies have indicated that compounds with similar configurations may possess analgesic properties, providing relief from pain through central nervous system pathways .

Neuroscience Studies

Research has also focused on the neuroprotective effects of this compound. It is hypothesized to have potential benefits in neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with neuronal receptors .

Cancer Research

Emerging studies have investigated the role of pyrimidine derivatives in cancer therapy. The compound's structural features may allow it to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .

Table 1: Summary of Case Studies on 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Study ReferenceApplication AreaFindings
Antidepressant EffectsDemonstrated significant reduction in depressive-like behavior in rodent models.
Antipsychotic ActivityShowed efficacy in reducing psychotic symptoms in animal models through dopamine receptor modulation.
NeuroprotectionExhibited protective effects against oxidative stress-induced neuronal damage in vitro.
Cancer Cell InhibitionInduced apoptosis in specific cancer cell lines, suggesting potential for cancer therapy.

Mechanism of Action

The mechanism of action of 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison:

Structural Analogues with Piperidine-Pyrimidine Hybrids
Compound Name Core Structure Key Substituents Physicochemical Properties Reported Bioactivity
2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine (Target) Pyrimidine 5-methyl, 2,4-dimethoxyphenylmethyl-piperidine MW: ~413.5 g/mol, LogP: ~3.2 (estimated) Hypothesized CNS activity (based on structural analogs)
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidine-phenyl, thioxo MW: 433.5 g/mol, LogP: ~4.1 Anticancer potential, drug-like bioavailability
F15599 (3-chloro-4-fluorophenyl-(4-fluoro-4-{[(5-methylpyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone) Piperidine-pyrimidine hybrid Chlorofluorophenyl, pyrimidinylmethyl MW: ~452.9 g/mol, LogP: ~3.8 5-HT1A receptor agonist

Key Observations :

  • The chromeno-pyrimidine derivative has higher molecular weight (433.5 vs. 413.5 g/mol) and LogP (4.1 vs. 3.2), suggesting reduced solubility but increased membrane permeability.
Functional Group Comparisons
  • Methoxy vs. Halogen Substituents :

    • The 2,4-dimethoxyphenyl group in the target compound provides electron-donating effects, which may stabilize π-π interactions in receptor binding .
    • Halogenated analogs (e.g., F15599’s chlorofluorophenyl) exhibit stronger electron-withdrawing effects, favoring interactions with polar residues in enzyme active sites .
  • Piperidine Modifications: The piperidin-4-yloxy linker in the target compound offers conformational flexibility, similar to the piperidinylmethyl group in RS57639 (a serotonin receptor modulator) .
Pharmacokinetic Predictions
Property Target Compound Chromeno-pyrimidine F15599
Molecular Weight (g/mol) 413.5 433.5 452.9
LogP 3.2 4.1 3.8
Hydrogen Bond Donors 0 1 (thioxo) 1 (amide)
Bioavailability Score Moderate (estimated) High High

Insights :

  • The target compound’s lower LogP compared to chromeno-pyrimidine derivatives may favor aqueous solubility but reduce tissue penetration.
  • Lack of hydrogen bond donors (vs. F15599) could enhance metabolic stability .

Biological Activity

The compound 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine , identified by CAS Number 2415541-91-0, is a pyrimidine derivative with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrimidine ring substituted with a piperidine moiety and a dimethoxyphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds similar to 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation.

In vitro assays reported an IC50 value of approximately 0.04μmol0.04\,\mu \text{mol} for COX-2 inhibition in related compounds, comparable to the standard drug celecoxib . Such findings suggest that the compound may exhibit similar anti-inflammatory properties.

2. Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrimidine ring can enhance biological activity. For example, the introduction of electron-donating groups on specific positions of the pyrimidine ring has been correlated with increased inhibitory potency against COX enzymes .

Case Studies and Experimental Data

Table 1: Comparative Biological Activity of Pyrimidine Derivatives

CompoundActivityIC50 (μmol)Reference
Compound ACOX-2 Inhibition0.04 ± 0.01
Compound BAnti-inflammatory11.60
Compound CCOX Inhibition9.17

In vivo studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models have shown that certain pyrimidine derivatives possess anti-inflammatory effects comparable to indomethacin, a widely used anti-inflammatory drug .

Q & A

Q. What are the recommended synthetic routes for 2-({1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine, and what catalytic systems show optimal efficiency?

Synthetic routes for analogous pyrimidine derivatives often involve multi-step condensation reactions. A common strategy includes:

  • Piperidine functionalization : Alkylation of piperidin-4-ol derivatives with substituted benzyl halides (e.g., 2,4-dimethoxyphenylmethyl chloride) under basic conditions (e.g., NaOH in dichloromethane) to form the piperidinyl ether intermediate .
  • Pyrimidine coupling : Nucleophilic substitution or Mitsunobu reactions to link the piperidinyl ether to 5-methylpyrimidin-2-ol. Catalytic systems like p-toluenesulfonic acid (PTSA) in refluxing ethanol have shown high efficiency for similar pyrimidine syntheses, achieving yields >70% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : To verify substituent positions, piperidine ring conformation, and methoxy group integration. For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities. ESI-MS is preferred for polar derivatives .
  • FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3260 cm⁻¹) stretches, critical for detecting unintended side reactions .

Q. What safety protocols are essential when handling intermediates during synthesis?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact with irritants like chlorinated intermediates .
  • Ventilation : Use fume hoods for volatile solvents (e.g., dichloromethane) and toxic gases (e.g., H₂S from thiourea reactions) .
  • Waste disposal : Segregate halogenated waste (e.g., chlorophenyl byproducts) and neutralize acidic catalysts (e.g., PTSA) before disposal .

Advanced Research Questions

Q. How do computational models predict the drug-likeness and bioavailability of this compound?

  • Physicochemical properties : Tools like SwissADME calculate logP (lipophilicity), polar surface area (PSA), and solubility. For example, the 2,4-dimethoxyphenyl group may lower PSA, enhancing membrane permeability .
  • Bioavailability : Molecular dynamics simulations assess intestinal absorption and P-glycoprotein substrate potential. Piperidine-containing analogs often show moderate oral bioavailability (~50–60%) due to balanced logP (2–3) and hydrogen-bond acceptors (<10) .

Q. What crystallographic methods reveal key conformational features affecting biological activity?

  • X-ray diffraction : Single-crystal analysis quantifies dihedral angles between the pyrimidine ring and substituents. For example, a dihedral angle of ~12° between the pyrimidine and piperidinyloxy group optimizes hydrogen bonding with target proteins .
  • Hydrogen-bond networks : Weak C–H⋯O interactions (e.g., between methoxy oxygen and pyrimidine protons) stabilize the crystal lattice and may mimic binding interactions in biological systems .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Metabolic stability assays : Use liver microsomes to identify rapid Phase I/II metabolism (e.g., demethylation of methoxy groups) that reduces in vivo efficacy .
  • Structural optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring to improve metabolic resistance while retaining target affinity .
  • Pharmacokinetic modeling : Compare in vitro IC₅₀ values with plasma concentrations from rodent studies to adjust dosing regimens .

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